2-[N-(2-Hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine (KN-93) is a cell-permeable, synthetic organic compound primarily recognized as a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). [, ] CaMKII is a ubiquitous serine/threonine protein kinase with a critical role in various cellular processes, including cell cycle regulation, synaptic plasticity, and cardiac function. [] KN-93 is extensively utilized in scientific research to investigate the role of CaMKII in these processes and explore its potential as a therapeutic target.
KN-93 was initially synthesized as a derivative of isoquinolinesulfonamide, specifically designed to inhibit CaMKII activity. It is known for its specificity, exhibiting minimal impact on other kinases such as cAMP-dependent protein kinase and myosin light chain kinase . The compound is commercially available in both its original form and as KN-93 phosphate, which is water-soluble and facilitates easier handling in laboratory settings .
The synthesis of KN-93 involves several chemical reactions, typically starting from readily available precursors. The process generally includes:
Specific methods such as microwave-assisted synthesis have been reported, which can optimize reaction times and yields . Parameters like temperature, reaction time, and solvent choice are crucial for achieving high purity and yield.
The molecular formula of KN-93 is , with a molecular weight of approximately 599.03 g/mol . The structure features:
The three-dimensional structure allows for multiple binding interactions with calmodulin, facilitating its role as an inhibitor .
KN-93 primarily participates in biochemical reactions involving the inhibition of CaMKII. Its mechanism includes:
The compound's interactions can be quantitatively assessed using kinetic parameters such as IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
KN-93 exerts its effects by binding to the calcium-bound form of calmodulin (CaM), which is essential for activating CaMKII. The binding alters the conformation of CaM-CaMKII complexes, thus inhibiting downstream signaling pathways involved in cell proliferation and neurotransmitter release .
Key findings regarding its mechanism include:
KN-93 exhibits several notable physical and chemical properties:
KN-93 has a wide range of scientific applications, particularly in research involving calcium signaling and kinase activity:
KN-93 (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide) inhibits CaMKII activation through a previously misunderstood mechanism. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies demonstrate that KN-93 binds directly to the Ca²⁺/calmodulin (Ca²⁺/CaM) complex with high affinity (Kd ≈ 100–500 nM), rather than to CaMKII itself [1] [5]. This binding occurs via occupation of the hydrophobic pockets in both the N- and C-terminal lobes of Ca²⁺-saturated CaM, preventing CaM from engaging with the autoinhibitory domain of CaMKII [5] [6]. NMR spectroscopy reveals significant chemical shift perturbations in CaM’s methionine residues upon KN-93 binding, confirming structural occlusion of CaM’s target-binding interfaces [5] [6]. Consequently, KN-93 disrupts the formation of the CaMKII–CaM complex, thereby blocking kinase activation and autophosphorylation at Thr287 [1] [5].
The selectivity of KN-93 arises from its structural mimicry of endogenous CaM-binding motifs. Its three hydrophobic aromatic rings (spaced ~4 Å and ~8 Å apart) emulate the side chains of key residues (e.g., tryptophan, phenylalanine) in CaMKII’s regulatory segment [6] [10]. Unlike the autocamtide-2-related inhibitory peptide (AIP), which directly inhibits CaMKII’s catalytic domain with high specificity (IC₅₀ = 40 nM), KN-93 indirectly suppresses kinase activity by sequestering Ca²⁺/CaM (IC₅₀ = 370 nM for CaMKII) [6] [10]. This mechanism inherently reduces selectivity, as CaM regulates over 300 cellular targets. Comparative studies with the inactive analog KN-92 highlight KN-93’s stereochemical specificity: KN-93’s central nitrogen configuration and lack of a 2-hydroxyethyl group on the sulfonamide enable optimal hydrophobic interactions with CaM’s methionine-rich pockets [2] [6].
Table 1: Key Structural and Functional Properties of KN-93 and Related Compounds
Property | KN-93 | KN-92 (Inactive Analog) | Calmidazolium (Control) |
---|---|---|---|
Binding Target | Ca²⁺/CaM complex | Weak/non-specific | Ca²⁺/CaM complex |
CaMKII Inhibition (IC₅₀) | 0.37 µM | >100 µM | 0.2 µM |
Key Structural Features | Three hydrophobic rings; specific stereochemistry | Added 2-hydroxyethyl group on sulfonamide | Permanent positive charge |
CaM Affinity (Kd) | 100–500 nM | >10 µM | 50 nM |
KN-93 exerts CaMKII-independent inhibition on voltage-gated potassium channels. Patch-clamp studies show KN-93 blocks Kv1.5 currents (IC₅₀ = 307 nM) by binding directly to the extracellular pore region, reducing channel conductance independently of kinase activity [6] [9]. This effect occurs within minutes of exposure, is reversible upon washout, and is mirrored by KN-92, confirming a CaMKII-unrelated mechanism [7] [9]. KN-93 also suppresses Kv7.1 (IKs) currents in cardiomyocytes, accelerating action potential repolarization and shortening action potential duration (APD) [7]. These actions confound interpretations of cardiac electrophysiology studies, where KN-93 is used to probe CaMKII’s role in arrhythmogenesis.
In ventricular myocytes, KN-93 inhibits the rapid delayed rectifier potassium current (IKr) with an IC₅₀ of 102.6 nM [9]. This occurs via direct open-channel blockade of the hERG (Kv11.1) channel, independent of CaMKII inhibition [9] [7]. The effect manifests as prolonged action potential duration and increased risk of early afterdepolarizations—effects not observed with the specific peptide inhibitor AIP [7]. Furthermore, KN-93 (but not AIP) reduces L-type calcium channel (CaV1.2/1.3) currents by ~40% after 30-minute exposure, likely due to disrupted CaM-dependent channel facilitation [7] [3].
Table 2: KN-93’s Off-Target Effects on Ion Channels
Ion Channel | Effect of KN-93 | IC₅₀/EC₅₀ | CaMKII-Independent? |
---|---|---|---|
Kv1.5 (Kv) | Extracellular pore blockade | 307 nM | Yes (also inhibited by KN-92) |
hERG (IKr) | Open-channel blockade | 102.6 nM | Yes |
CaV1.2 (L-type Ca²⁺) | Reduced current density | ~40% suppression | Yes (also inhibited by KN-92) |
NaV1.5 (Cardiac Na⁺) | Impaired inactivation recovery | Not quantified | Yes (disrupts CaM binding) |
By disrupting Ca²⁺/CaM availability, KN-93 dysregulates Ca²⁺ handling in excitable tissues. In vascular smooth muscle cells (VSMCs), KN-93 reduces sarcoplasmic reticulum (SR) Ca²⁺ content by 30–40% due to diminished SERCA2a activity. This arises from impaired derepression of phospholamban (PLB), a SERCA inhibitor normally inactivated by CaM-dependent phosphorylation [3]. Similarly, in neurons, KN-93 suppresses Ca²⁺-induced Ca²⁺ release (CICR) from ryanodine receptors (RyR2), as CaM binding stabilizes RyR2 closure—a process disrupted by KN-93 [6]. Transgenic mice expressing the CaMKII inhibitor CaMKIIN (a highly specific peptide) show no such defects, confirming KN-93’s effects stem from CaM sequestration rather than CaMKII inhibition [3].
KN-93 indirectly modulates redox-sensitive pathways by altering CaM availability. CaM regulates NF-κB activation by stabilizing IκB kinase (IKK) complexes [8]. KN-93 disrupts this, reducing IKK activity and NF-κB nuclear translocation in endothelial cells exposed to TNF-α [8]. Additionally, CaM binding enhances antioxidant enzyme expression (e.g., superoxide dismutase). KN-93 elevates reactive oxygen species (ROS) in cardiomyocytes by 2-fold, partly by preventing CaM-dependent activation of ROS-scavenging systems [6] [8]. This ROS surge paradoxically activates CaMKII via oxidation of Met281/282, creating a feedback loop that undermines KN-93’s efficacy in long-term experiments [6] [10].
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: